4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a sulfamoylethyl group and a tetramethylcyclopropylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of piperazine with 2-chloroethylsulfonamide to introduce the sulfamoylethyl group. This is followed by the reaction with (2,2,3,3-tetramethylcyclopropyl)methylamine to introduce the tetramethylcyclopropylmethyl group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoylethyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfamoylethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetramethylcyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets. The piperazine ring can facilitate the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-(2-sulfamoylethyl)piperazine-1-carboxamide: Lacks the tetramethylcyclopropylmethyl group, which may result in different binding properties and biological activity.
N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide: Lacks the sulfamoylethyl group, which may affect its interaction with molecular targets.
Uniqueness
The presence of both the sulfamoylethyl and tetramethylcyclopropylmethyl groups in 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O3S/c1-14(2)12(15(14,3)4)11-17-13(20)19-7-5-18(6-8-19)9-10-23(16,21)22/h12H,5-11H2,1-4H3,(H,17,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEMPULJGOJMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CNC(=O)N2CCN(CC2)CCS(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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